molecular formula C5H8F2N2 B2556652 2-[(2,2-Difluoroethyl)(methyl)amino]acetonitrile CAS No. 1248187-09-8

2-[(2,2-Difluoroethyl)(methyl)amino]acetonitrile

Cat. No.: B2556652
CAS No.: 1248187-09-8
M. Wt: 134.13
InChI Key: BNQFMHRMFZHPOT-UHFFFAOYSA-N
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Description

2-[(2,2-Difluoroethyl)(methyl)amino]acetonitrile is a tertiary amine derivative featuring an acetonitrile backbone substituted with a methyl and a 2,2-difluoroethyl group on the nitrogen atom. Its molecular formula is C₅H₇F₂N₂, with a molecular weight of 133.12 g/mol (calculated from structural data). The compound is characterized by the presence of fluorine atoms, which enhance its lipophilicity and metabolic stability compared to non-fluorinated analogs .

Properties

IUPAC Name

2-[2,2-difluoroethyl(methyl)amino]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F2N2/c1-9(3-2-8)4-5(6)7/h5H,3-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNQFMHRMFZHPOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#N)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,2-Difluoroethyl)(methyl)amino]acetonitrile typically involves the reaction of 2,2-difluoroethylamine with acetonitrile in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pressure to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through distillation or recrystallization to achieve the required purity levels for commercial use .

Chemical Reactions Analysis

Types of Reactions

2-[(2,2-Difluoroethyl)(methyl)amino]acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

2-[(2,2-Difluoroethyl)(methyl)amino]acetonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(2,2-Difluoroethyl)(methyl)amino]acetonitrile involves its interaction with molecular targets such as enzymes or receptors. The difluoroethyl group may enhance the compound’s binding affinity to these targets, leading to specific biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural similarities with 2-[(2,2-Difluoroethyl)(methyl)amino]acetonitrile, differing in substituents or backbone modifications. Key comparisons are summarized in Table 1.

2-[(2,2,2-Trifluoroethyl)amino]acetonitrile (C₄H₅F₃N₂)

  • Structure : Replaces the 2,2-difluoroethyl group with a 2,2,2-trifluoroethyl moiety.
  • Properties : Higher fluorine content increases electronegativity and lipophilicity. Molecular weight is 138.09 g/mol , slightly higher than the target compound.
  • No direct biological activity data are reported .

2-(4-(2,2-Difluoroethoxy)phenyl)acetonitrile (C₁₀H₉F₂NO)

  • Structure : Features a phenyl ring substituted with a 2,2-difluoroethoxy group and an acetonitrile side chain.
  • Properties: Molecular weight is 197.18 g/mol, significantly larger due to the aromatic ring.
  • Applications : Serves as a precursor for fluorinated agrochemicals or bioactive molecules .

2-(2-Chlorophenyl)-2-(dimethylamino)acetonitrile (C₁₀H₁₀ClN₂)

  • Structure: Incorporates a chlorophenyl ring and dimethylamino group.
  • Properties: Chlorine increases molecular weight (194.66 g/mol) and introduces steric hindrance. The dimethylamino group enhances basicity.
  • Applications: Potential use in synthesizing kinase inhibitors or antimicrobial agents, though specific data are unavailable .

2-(Methyleneamino)acetonitrile (C₃H₄N₂)

  • Structure: Simplest analog with a methyleneamino group instead of fluorinated alkyl chains.
  • Properties : Lower molecular weight (80.08 g/mol ) and reduced lipophilicity. Lacks metabolic stability due to the absence of fluorine.
  • Applications : Primarily used in small-molecule synthesis or as a ligand in coordination chemistry .

2-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile (C₁₁H₁₀F₃NO₂)

  • Structure : Combines methoxy and trifluoroethoxy groups on a phenyl-acetonitrile scaffold.
  • Properties: Molecular weight 245.20 g/mol. The trifluoroethoxy group improves solubility in non-polar solvents.
  • Applications : Explored in drug discovery for central nervous system (CNS) targets due to its ability to cross the blood-brain barrier .

2-(4-Hydroxyphenyl)acetonitrile (C₈H₇NO)

  • Structure : Phenyl-acetonitrile with a hydroxyl substituent.
  • Properties : Molecular weight 133.15 g/mol . The hydroxyl group enables hydrogen bonding, enhancing solubility in aqueous media.
  • Biological Activity : Isolated from Penicillium chrysogenum and Lepidium apetalum, this compound exhibits antimicrobial activity against E. coli and S. aureus .

Compound 17 (Nitroxoline Derivative with Ethylamino Acetonitrile Group)

  • Structure: Nitroxoline core modified with an ethylamino acetonitrile side chain.
  • Biological Activity : Demonstrates significant anti-tumor activity in vitro and in vivo, outperforming the parent compound nitroxoline .

Comparative Data Table

Table 1. Structural and Physicochemical Comparison of this compound and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
This compound C₅H₇F₂N₂ 133.12 Methyl, 2,2-difluoroethyl Building block for fluorinated drug synthesis
2-[(2,2,2-Trifluoroethyl)amino]acetonitrile C₄H₅F₃N₂ 138.09 2,2,2-Trifluoroethyl Enhanced metabolic stability
2-(4-(2,2-Difluoroethoxy)phenyl)acetonitrile C₁₀H₉F₂NO 197.18 Phenyl, 2,2-difluoroethoxy Agrochemical precursor
2-(2-Chlorophenyl)-2-(dimethylamino)acetonitrile C₁₀H₁₀ClN₂ 194.66 Chlorophenyl, dimethylamino Potential kinase inhibitor
2-(Methyleneamino)acetonitrile C₃H₄N₂ 80.08 Methyleneamino Ligand in coordination chemistry
2-[3-Methoxy-4-(trifluoroethoxy)phenyl]acetonitrile C₁₁H₁₀F₃NO₂ 245.20 Methoxy, trifluoroethoxy, phenyl CNS drug candidate
2-(4-Hydroxyphenyl)acetonitrile C₈H₇NO 133.15 Hydroxyphenyl Antimicrobial activity
Compound 17 (Nitroxoline derivative) Not provided Not provided Ethylamino acetonitrile, nitroxoline core Anti-tumor activity

Key Findings and Implications

Fluorination Effects: Fluorinated analogs (e.g., 2,2-difluoroethyl or trifluoroethyl groups) exhibit improved lipophilicity and metabolic stability compared to non-fluorinated counterparts, making them valuable in drug design .

Structural Diversity : Modifications such as aromatic rings, alkoxy groups, or halogen atoms enable tailored physicochemical properties for specific applications (e.g., CNS drugs or agrochemicals) .

Biological Activity

2-[(2,2-Difluoroethyl)(methyl)amino]acetonitrile is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.

  • Molecular Formula : C5H8F2N3
  • Molecular Weight : 151.13 g/mol

The biological activity of this compound primarily relates to its interaction with various biological targets. Its structure suggests potential as a kinase inhibitor, which could disrupt signaling pathways involved in cell proliferation and survival. The presence of the difluoroethyl group may enhance its binding affinity to target proteins.

Potential Targets:

  • Kinases : Inhibition of specific kinases can lead to reduced cell growth in cancer cells.
  • Enzymatic Activity : The compound may affect enzymes involved in metabolic pathways, potentially leading to alterations in cellular metabolism.

Antiproliferative Effects

Recent studies have indicated that related amino-acetonitrile derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study on similar compounds demonstrated inhibition of cell growth through the modulation of kinase activity, suggesting that this compound may share similar properties .

Anthelmintic Activity

A class of amino-acetonitrile derivatives has shown promising anthelmintic activity against nematodes such as Haemonchus contortus and Trichostrongylus colubriformis. This activity is particularly noteworthy as it extends to strains resistant to conventional treatments . The structure-activity relationship (SAR) studies indicate that modifications in the side chains can significantly enhance efficacy against these parasites.

Case Studies

StudyCompoundFindings
Amino-acetonitrile derivativesHigh anthelmintic activity against resistant nematode strains.
Related compoundsSignificant inhibition of cell proliferation in cancer cell lines.

Research Findings

  • Antitumor Activity : In vitro assays have shown that compounds similar to this compound can inhibit tumor growth by targeting specific kinases involved in cell signaling pathways.
  • Tyrosinase Inhibition : Some studies suggest that related compounds may inhibit tyrosinase activity, which is crucial for melanin production. This could have implications for treating hyperpigmentation disorders .
  • Antioxidant Properties : Research has indicated that certain analogs possess antioxidant properties, which could contribute to their overall biological effectiveness by reducing oxidative stress in cells .

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